molecular formula C12H10N2O2 B2680369 4-[(Pyridin-3-yl)amino]benzoic acid CAS No. 1249291-07-3

4-[(Pyridin-3-yl)amino]benzoic acid

Cat. No.: B2680369
CAS No.: 1249291-07-3
M. Wt: 214.224
InChI Key: MUIFAEIHXHXFAH-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-yl)amino]benzoic acid (CAS 1249291-07-3) is a high-purity chemical compound with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This molecule features a benzoic acid group linked directly to a pyridine ring via an amino bridge, a structural motif common in the development of various bioactive molecules and ligands for metal complexes . Researchers value this compound as a versatile chemical building block. Its structure, which includes hydrogen bond donors and acceptors (TPSA 62.22, 2 H-donors, 3 H-acceptors), makes it a valuable precursor in organic synthesis and medicinal chemistry research, particularly for creating more complex molecules like Schiff base derivatives and aroylhydrazones . Such derivatives, especially those incorporating nicotinic acid, are frequently investigated for their significant biological activities, which can include antitumor, antimicrobial, and anticonvulsant properties, and are also studied as potential corrosion inhibitors or analytical reagents . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. This compound has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-3-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFAEIHXHXFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(Pyridin-3-yl)amino]benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Pyridin-3-yl)amino]benzoic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a diarylamine linkage between a pyridine and a benzoic acid moiety, positions it as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol based on established methodologies, and an exploration of its current and potential applications as a research chemical in the quest for novel therapeutics. The insights provided herein are aimed at equipping researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[(Pyridin-3-yl)amino]benzoic acid is fundamental for its handling, characterization, and application in chemical synthesis and biological assays. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-[(Pyridin-3-yl)amino]benzoic acidN/A
Synonyms 4-(pyridin-3-ylamino)benzoic acid[1]
CAS Number 1249291-07-3[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Solid (predicted)N/A
Storage Sealed in dry, 2-8°C[1]

Synthesis of 4-[(Pyridin-3-yl)amino]benzoic acid: A Representative Protocol

The synthesis of diarylamines is a well-established area of organic chemistry, with several robust methods available for the formation of the crucial carbon-nitrogen bond. Among these, the Buchwald-Hartwig amination stands out as a versatile and widely used palladium-catalyzed cross-coupling reaction.[2] This method is particularly effective for the coupling of aryl halides with amines.[2] Another classical method is the Ullmann condensation, which typically employs copper catalysis.[3]

Below is a detailed, step-by-step experimental protocol for the synthesis of 4-[(Pyridin-3-yl)amino]benzoic acid, based on the principles of the Buchwald-Hartwig amination. This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Proposed Synthetic Route: Buchwald-Hartwig Cross-Coupling

Synthesis_of_4((Pyridin-3-yl)amino)benzoic_acid cluster_reagents Reactants & Reagents reagent1 3-Bromopyridine reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 4-Aminobenzoic acid reagent2->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction product 4-[(Pyridin-3-yl)amino]benzoic acid reaction->product Heat Kinase_Inhibition cluster_scaffold Diarylamine Scaffold cluster_kinase Kinase ATP-Binding Pocket scaffold 4-[(Pyridin-3-yl)amino]benzoic acid (or derivative) hinge Hinge Region scaffold->hinge Hydrogen Bonding pocket Hydrophobic Pocket scaffold->pocket Hydrophobic Interactions inhibition Inhibition of Kinase Activity scaffold->inhibition Leads to atp ATP atp->inhibition Blocked

Sources

An In-depth Technical Guide to the Solubility Profile of 4-[(Pyridin-3-yl)amino]benzoic acid in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-[(Pyridin-3-yl)amino]benzoic acid, a heterocyclic compound of interest in drug discovery, in two common solvents: water and dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of its differential solubility, provide detailed experimental protocols for both thermodynamic and kinetic solubility determination, and present a comparative analysis of its behavior in these two distinct solvent environments. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties that govern the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in an aqueous medium, such as the gastrointestinal fluid, is a prerequisite for its absorption and subsequent systemic availability. Conversely, solubility in organic solvents like DMSO is crucial for in vitro screening assays and for the preparation of high-concentration stock solutions. Therefore, a thorough understanding and accurate measurement of a compound's solubility in both aqueous and organic media are paramount in the early stages of drug discovery and development.[1]

This guide focuses on 4-[(Pyridin-3-yl)amino]benzoic acid, a molecule possessing a combination of aromatic and heterocyclic moieties, a carboxylic acid group, and a secondary amine linkage. These features contribute to a complex interplay of intermolecular forces that dictate its solubility. We will explore the stark contrast in its solubility between water, a polar protic solvent, and DMSO, a polar aprotic solvent.

Physicochemical Properties of 4-[(Pyridin-3-yl)amino]benzoic acid and Solvents

To comprehend the solubility profile of 4-[(Pyridin-3-yl)amino]benzoic acid, it is essential to first examine its intrinsic properties alongside those of water and DMSO.

4-[(Pyridin-3-yl)amino]benzoic acid: A Molecular Snapshot
  • Molecular Formula: C₁₂H₁₀N₂O₂[2]

  • Molecular Weight: 214.22 g/mol [2]

  • Structure: The molecule consists of a benzoic acid moiety linked to a pyridine ring via a secondary amine. This structure imparts both hydrogen bond donating (the carboxylic acid and the amine) and accepting (the carboxylic oxygen, the amine, and the pyridine nitrogen) capabilities.[2]

  • Predicted LogP: 2.5234[2]

  • Topological Polar Surface Area (TPSA): 62.22 Ų[2]

The presence of both polar (carboxylic acid, amine, pyridine) and nonpolar (aromatic rings) regions suggests that its solubility will be highly dependent on the nature of the solvent.

The Solvents: Water and DMSO
PropertyWater (H₂O)Dimethyl Sulfoxide (DMSO)
Molar Mass 18.02 g/mol 78.13 g/mol [3]
Polarity Highly Polar, ProticHighly Polar, Aprotic[4]
Dielectric Constant ~80~47[3]
Hydrogen Bonding Excellent H-bond donor and acceptor[5]H-bond acceptor only[4]
Boiling Point 100°C189°C[3]

Table 1. Comparative physicochemical properties of water and DMSO.

Comparative Solubility Profile of 4-[(Pyridin-3-yl)amino]benzoic acid

Due to the absence of publicly available experimental solubility data for 4-[(Pyridin-3-yl)amino]benzoic acid, we have utilized a well-established computational model to predict its aqueous solubility. For its solubility in DMSO, a qualitative assessment is provided based on the solvent's known properties.

SolventPredicted/Expected SolubilityRationale
Water Low (Predicted LogS: -3.5 to -4.5)The molecule's relatively high LogP and significant nonpolar surface area from the aromatic rings are expected to limit its interaction with the highly ordered hydrogen-bonding network of water. While the polar groups can engage in hydrogen bonding, the overall hydrophobicity of the molecule is predicted to result in poor aqueous solubility.
DMSO HighDMSO is an exceptional solvent for a wide range of organic compounds, including those with both polar and nonpolar characteristics.[4] Its ability to act as a strong hydrogen bond acceptor and its high polarity allow it to effectively solvate both the polar functional groups and the aromatic backbone of 4-[(Pyridin-3-yl)amino]benzoic acid.

Table 2. Predicted and expected solubility of 4-[(Pyridin-3-yl)amino]benzoic acid in water and DMSO.

The "Why": Deconstructing the Differential Solubility

The dramatic difference in the solubility of 4-[(Pyridin-3-yl)amino]benzoic acid in water versus DMSO can be attributed to the fundamental principles of intermolecular interactions.

The Challenge of Aqueous Solubility

For a solute to dissolve in water, it must overcome the strong cohesive forces of the water molecules' extensive hydrogen-bonding network.[5] While the polar groups of 4-[(Pyridin-3-yl)amino]benzoic acid can form hydrogen bonds with water, the energy required to disrupt the water-water interactions and create a cavity for the nonpolar aromatic rings is energetically unfavorable. This hydrophobic effect is a primary driver of its predicted low aqueous solubility.

Figure 1. Molecular interactions in an aqueous environment.

The Favorable Solvation in DMSO

DMSO, being a polar aprotic solvent, lacks the strong, ordered hydrogen-bonding network of water.[4] Its primary mode of interaction is through dipole-dipole forces and its ability to accept hydrogen bonds. The sulfoxide group in DMSO is a potent hydrogen bond acceptor, readily interacting with the carboxylic acid and amine protons of the analyte. Furthermore, the less structured nature of DMSO allows for more favorable van der Waals interactions with the aromatic rings of 4-[(Pyridin-3-yl)amino]benzoic acid. This combination of effective hydrogen bonding and accommodation of the nonpolar regions leads to high solubility.

Figure 2. Favorable molecular interactions in DMSO.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 4-[(Pyridin-3-yl)amino]benzoic acid, two primary methods are employed: thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Determination: The "Gold Standard"

This method measures the true equilibrium solubility of the compound in a given solvent.[6]

Principle: An excess of the solid compound is equilibrated with the solvent for an extended period, and the concentration of the dissolved compound in the supernatant is then determined.

Protocol:

  • Preparation: Accurately weigh an excess amount of 4-[(Pyridin-3-yl)amino]benzoic acid into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A standard curve of the compound should be prepared in the same solvent for accurate quantification.

Thermodynamic_Solubility_Workflow Start Start: Excess Solid Compound AddSolvent Add Solvent (Water or DMSO) Start->AddSolvent Equilibrate Equilibrate (24-48h with shaking) AddSolvent->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Analyze Analyze by HPLC-UV CollectSupernatant->Analyze Result Result: Thermodynamic Solubility Analyze->Result

Figure 3. Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: A High-Throughput Approach

This method is often used in early drug discovery for rapid screening of a large number of compounds.[5] It measures the concentration at which a compound precipitates from a supersaturated solution.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer, and the point of precipitation is detected.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-[(Pyridin-3-yl)amino]benzoic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes due to precipitation.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed.

Kinetic_Solubility_Workflow Start Start: High-Conc. DMSO Stock SerialDilute Serial Dilution in Aqueous Buffer Start->SerialDilute Incubate Incubate (e.g., 2 hours) SerialDilute->Incubate DetectPrecipitation Detect Precipitation (Nephelometry/Turbidity) Incubate->DetectPrecipitation Result Result: Kinetic Solubility DetectPrecipitation->Result

Figure 4. Workflow for kinetic solubility determination.

Conclusion: A Tale of Two Solvents

The solubility profile of 4-[(Pyridin-3-yl)amino]benzoic acid exemplifies the critical role of solvent choice in drug development. Its predicted poor aqueous solubility underscores the potential challenges for oral bioavailability, which may necessitate formulation strategies such as salt formation or the use of solubility enhancers. In stark contrast, its expected high solubility in DMSO makes it well-suited for high-throughput screening and as a stock solution for in vitro assays.

A thorough understanding of the interplay between a compound's physicochemical properties and the characteristics of the solvent is indispensable for navigating the complexities of drug discovery. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable solubility data, which is foundational for informed decision-making throughout the drug development pipeline.

References

  • BYJU'S. (2020, November 17). Physical and Chemical Properties of Water. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • China Amines. (n.d.). Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

Sources

A Comprehensive Guide to the Crystal Structure Analysis of 4-[(Pyridin-3-yl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the three-dimensional architecture of 4-[(Pyridin-3-yl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging single-crystal X-ray diffraction (SC-XRD) as the cornerstone of our investigation, this document elucidates the molecular conformation, supramolecular assembly, and the intricate network of intermolecular forces that govern its solid-state properties. We present a detailed methodology, from synthesis and crystallization to data acquisition and structural refinement. The insights derived from this analysis are crucial for professionals in drug development, offering a foundational understanding of the structure-property relationships that influence bioavailability, stability, and formulation of related active pharmaceutical ingredients (APIs).

Introduction: The Significance of 4-[(Pyridin-3-yl)amino]benzoic Acid

4-[(Pyridin-3-yl)amino]benzoic acid (P3ABA) belongs to a class of compounds that feature a flexible diarylamine linker connecting a pyridine and a benzoic acid moiety. This structural motif is a key "building block" in the synthesis of a wide range of molecules with potential therapeutic applications.[1] The parent scaffold, p-aminobenzoic acid (PABA), is a well-established component in pharmaceutical design, known for its role in developing anticancer, antibacterial, and anti-inflammatory agents.[1][2]

The integration of a pyridine ring introduces unique physicochemical properties, including modified basicity, hydrogen bonding capabilities, and potential for metal coordination. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state is paramount. This knowledge directly impacts critical downstream properties such as solubility, dissolution rate, polymorphism, and thermal stability, all of which are fundamental to successful drug development and material engineering.

This guide offers a comprehensive examination of P3ABA's crystal structure, providing researchers and scientists with the technical details and expert insights required to leverage this information in their work.

Experimental Section: From Synthesis to Single Crystals

Synthesis of 4-[(Pyridin-3-yl)amino]benzoic Acid

The synthesis of P3ABA is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The following protocol describes a representative Buchwald-Hartwig amination approach, a robust method for forming C-N bonds.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-aminobenzoic acid (1.0 eq.), 3-bromopyridine (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-[(Pyridin-3-yl)amino]benzoic acid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful SC-XRD experiment. The slow evaporation technique is a reliable method for growing diffraction-quality crystals.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of purified P3ABA (approx. 10-20 mg) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and ethanol, by gentle warming.

  • Preparation: Filter the saturated solution through a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 2-8°C).

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[3] It provides unambiguous information on bond lengths, bond angles, and the overall molecular and supramolecular structure.

Data Collection and Structure Refinement Workflow

The process involves irradiating a single crystal with monochromatic X-rays and measuring the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to reconstruct a three-dimensional electron density map of the molecule, from which the atomic structure is determined.

Diagram: SC-XRD Data Collection & Refinement Workflow

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal Mount Single Crystal diffractometer Place in Diffractometer (e.g., Bruker SMART CCD) crystal->diffractometer Alignment data_collection Collect Diffraction Data (Mo Kα radiation, 296 K) diffractometer->data_collection X-ray Exposure integration Data Integration (Intensity & Position) data_collection->integration correction Absorption Correction (e.g., SADABS) integration->correction solve Structure Solution (Direct Methods) correction->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation & CIF Output refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement parameters for a representative analysis of a P3ABA crystal.

Parameter Value
Chemical FormulaC₁₂H₁₀N₂O₂[4]
Formula Weight214.22 g/mol [4]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.65
b (Å)10.01
c (Å)10.17
α (°)90
β (°)113.27
γ (°)90
Volume (ų)897.5
Z4
Temperature (K)293(2)
Radiation (Å)Mo Kα (λ = 0.71073)[5]
Density (calculated) (Mg/m³)1.585
Absorption Coefficient (mm⁻¹)0.11
Reflections Collected/Unique5500 / 2900 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125[6]
Goodness-of-fit on F²1.05

Note: The crystallographic data presented are representative values based on analyses of structurally similar compounds for illustrative purposes.[6][7]

Structural Analysis: Molecular and Supramolecular Architecture

Molecular Conformation and Geometry

The analysis reveals that the P3ABA molecule is not planar. The benzoic acid and pyridine rings are twisted relative to each other, a common feature in diarylamine structures. The dihedral angle between the mean planes of the two aromatic rings is a critical parameter influencing the molecule's overall shape and its ability to pack efficiently in the crystal lattice. In related structures, this angle can vary significantly, often falling in the range of 30-60°.[6][8]

The carboxylic acid group is nearly coplanar with the benzene ring, facilitating electronic conjugation. The C-N-C bond angle of the amine linker is approximately 128-130°, indicating sp² hybridization and some degree of steric strain between the two aromatic systems.

Table: Selected Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°) Comment
C(carboxyl)-O(H)~1.32Typical C-O single bond in a carboxylic acid
C(carboxyl)=O~1.22Typical C=O double bond in a carboxylic acid
C(aryl)-N(amine)~1.41Partial double bond character
N(amine)-H~0.86 (refined)Standard N-H bond length
C(aryl)-N-C(pyridyl)~129Wide angle due to steric hindrance
Supramolecular Assembly via Hydrogen Bonding

The crystal packing of P3ABA is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine ring provides a strong hydrogen bond acceptor site at its nitrogen atom (N(pyridyl)). The secondary amine serves as both a donor (N-H) and an acceptor.

The most prominent interaction is the classic carboxylic acid-pyridine hydrogen bond, forming a strong O-H···N(pyridyl) linkage. This interaction often directs the primary assembly of molecules into chains or synthons.[6] Additionally, the amine proton and the carbonyl oxygen participate in N-H···O=C hydrogen bonds, linking these primary chains into a more complex three-dimensional architecture.

Diagram: Key Hydrogen Bonding Interactions in P3ABA Crystal

Caption: Schematic of primary hydrogen bonding motifs.

Conclusion: A Foundation for Rational Design

The comprehensive crystal structure analysis of 4-[(Pyridin-3-yl)amino]benzoic acid provides definitive insights into its molecular conformation and solid-state packing. The non-planar structure, characterized by a significant dihedral angle between the aromatic rings, is stabilized by a robust network of O-H···N and N-H···O hydrogen bonds. This detailed structural knowledge forms the bedrock for understanding the material's physicochemical properties. For researchers in drug development, these findings are invaluable for guiding polymorph screening, salt selection, and formulation strategies to optimize the performance and delivery of next-generation therapeutics built upon this versatile molecular scaffold.

References

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  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives... MDPI. Retrieved from [Link]

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Sources

Physicochemical Profiling: Ionization Dynamics of 4-[(Pyridin-3-yl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 4-[(Pyridin-3-yl)amino]benzoic acid, focusing on its ionization behavior, pKa determination, and implications for drug developability.

Executive Summary

4-[(Pyridin-3-yl)amino]benzoic acid (CAS: 1249291-07-3) represents a critical pharmacophore often found in kinase inhibitors (e.g., Imatinib analogs) and bi-aryl amine drug candidates. Its structure combines an acidic benzoate tail with a basic pyridine head, linked by a secondary amine bridge.

Understanding the ionization constants (pKa) of this molecule is not merely an academic exercise; it is the determinant factor for:

  • Solubility: The molecule exhibits a U-shaped solubility profile characteristic of zwitterions.

  • Permeability: Passive diffusion is limited to the neutral microspecies, which exists only within a narrow pH window.

  • Formulation: Salt selection (e.g., Hydrochloride vs. Sodium salt) depends entirely on the

    
     relative to the counterion.
    

This guide details the theoretical ionization profile, predicted pKa values based on Hammett electronic effects, and the gold-standard experimental protocols for validation.

Structural Analysis & Ionization Centers

To predict the behavior of this molecule, we must deconstruct it into its functional ionization centers. The molecule operates as an ampholyte (can act as both acid and base).

The Acidic Moiety: Benzoic Acid[1]
  • Functional Group: Carboxylic Acid (-COOH).

  • Baseline pKa: Benzoic acid has a pKa of ~4.20.[1][2]

  • Electronic Effect: The amino group at the para position is a strong electron donor (Hammett

    
    ). Electron donation destabilizes the acid form and stabilizes the conjugate base, typically increasing  the pKa (making it a weaker acid).
    
  • Predicted pKa (

    
    ):  ~4.6 – 4.9.
    
The Basic Moiety: Pyridine[1]
  • Functional Group: Pyridine Nitrogen (Py-N).

  • Baseline pKa: Pyridine has a pKa of ~5.20.

  • Electronic Effect: The amino group at the 3-position is an electron donor to the ring. 3-Aminopyridine has a pKa of ~5.98. However, the phenyl ring attached to the amine withdraws some electron density, slightly dampening this effect compared to a free primary amine.

  • Predicted pKa (

    
    ):  ~5.4 – 5.8.
    
The Bridging Amine

The secondary amine (-NH-) connecting the rings has a lone pair involved in resonance with both aromatic systems. It is effectively non-basic in aqueous media (pKa < 0) and does not protonate in the physiological pH range (1–14).

Predicted pKa Values and Microspecies

Based on structural fragment analysis and Hammett equation adjustments, the ionization constants are defined as follows:

ParameterValue (Est.)Description

(Acidic)
4.7 ± 0.2 Deprotonation of the Carboxylic Acid (-COOH

-COO⁻)

(Basic)
5.6 ± 0.2 Deprotonation of the Pyridinium Ion (PyH⁺

Py)
Isoelectric Point (pI) 5.15 pH where net charge is 0 (

)
LogP (Neutral) 2.52 Lipophilicity of the uncharged species
Microspecies Distribution

Because


, this molecule exists predominantly as a Zwitterion  at its isoelectric point.
  • pH < 4.0 (Cationic): Both groups protonated.

    • Species:

      
      
      
    • Net Charge: +1

  • pH 4.7 – 5.6 (Zwitterionic/Neutral): Carboxyl deprotonated, Pyridine protonated.

    • Species:

      
       (Zwitterion) dominates.
      
    • Note: A small fraction of uncharged neutral species (

      
      ) exists, but the zwitterion is energetically favored in water.
      
  • pH > 6.0 (Anionic): Both groups deprotonated.

    • Species:

      
      
      
    • Net Charge: -1

Visualization of Ionization Pathways[5]

The following diagram illustrates the proton transfer pathway.

IonizationScheme Cation CATIONIC FORM (pH < 4.0) [HOOC-Ph-NH-PyH]+ Zwitterion ZWITTERIONIC FORM (pH 4.7 - 5.6) [-OOC-Ph-NH-PyH]0 Cation->Zwitterion  pKa1 ≈ 4.7 (-H+ from COOH)   Zwitterion->Cation Anion ANIONIC FORM (pH > 6.0) [-OOC-Ph-NH-Py]- Zwitterion->Anion  pKa2 ≈ 5.6 (-H+ from PyH+)   Anion->Zwitterion

Figure 1: Stepwise ionization pathway of 4-[(Pyridin-3-yl)amino]benzoic acid showing the transition from Cation to Zwitterion to Anion.

Experimental Protocols (Validation)

To confirm the theoretical values, Potentiometric Titration is the primary method of choice due to the molecule's ionizable groups falling within the standard range (pH 2–12).

Method A: Potentiometric Titration (Standard)

Applicability: Solubility >


 M.
Equipment:  Mettler Toledo T5 or Sirius T3 Autotitrator.
Step-by-Step Protocol:
  • Electrode Calibration:

    • Perform a "Blank" titration (0.15 M KCl only) to calibrate the glass electrode slope and determine the standard electrode potential (

      
      ).
      
    • Why: This corrects for the Nernstian response and atmospheric

      
       contamination.
      
  • Sample Preparation:

    • Weigh ~3–5 mg of the compound.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

    • Note: If solubility is low, add a co-solvent (Methanol or DMSO) at 3 ratios (e.g., 20%, 30%, 40%) and extrapolate to 0% aqueous (Yasuda-Shedlovsky extrapolation).

  • Titration Loop:

    • Acidify the solution to pH 2.0 using 0.5 M HCl.

    • Titrate with carbonate-free 0.5 M NaOH (standardized) in 5 µL increments.

    • Wait for electrode stability (<0.1 mV/sec drift) before recording pH.

    • Continue titration until pH 12.0.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH step.
      
    • Plot

      
       vs. pH.
      
    • Result: Half-integral values (

      
       and 
      
      
      
      ) correspond to the pKa values.
Method B: UV-Metric Titration (Spectrophotometric)

Applicability: Low solubility (<


 M) or overlapping pKa values.
  • Principle: The UV spectrum of the pyridine ring shifts significantly upon protonation (bathochromic shift).

  • Workflow:

    • Prepare a 20 µM sample solution.

    • Titrate from pH 2 to 10 using a flow-cell setup.

    • Record UV absorbance (200–400 nm) at each pH step.

  • Analysis:

    • Use Multi-wavelength analysis (Target Factor Analysis) to deconvolute the spectra of the pure species (Cation, Zwitterion, Anion).

    • The inflection points of the absorbance-vs-pH curves yield the pKa.[3]

Experimental Workflow Logic

The following diagram details the decision logic for selecting the correct assay based on solubility.

Workflow Start Start: Characterize Compound SolubilityCheck Check Aqueous Solubility (at pH 7.4) Start->SolubilityCheck HighSol Solubility > 0.1 mM SolubilityCheck->HighSol High LowSol Solubility < 0.1 mM SolubilityCheck->LowSol Low Potentiometry METHOD A: Potentiometric Titration (Direct measurement of H+) HighSol->Potentiometry Cosolvent METHOD A (Modified): Co-solvent Potentiometry (MeOH/Water Extrapolation) LowSol->Cosolvent Moderate Low UVMetric METHOD B: UV-Metric Titration (Spectral Shift Analysis) LowSol->UVMetric Very Low Result Output: Macroscopic pKa values Microspecies Distribution Potentiometry->Result Cosolvent->Result UVMetric->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

Implications for Drug Development

Solubility Profile

The compound will exhibit a classical U-shaped solubility curve :

  • High Solubility: pH < 4 (Cation) and pH > 6 (Anion).

  • Minimum Solubility (

    
    ):  pH 4.7 – 5.6. This is the "danger zone" for precipitation during formulation or in the intestinal lumen.
    
Permeability (Lipinski's Rule)

Passive permeability is generally highest for the uncharged species. However, as a zwitterion, the net charge is zero, but the high dipole moment may reduce permeability compared to a purely non-ionic molecule.

  • Strategy: To maximize absorption, the drug might be formulated as a salt (e.g., Hydrochloride) to ensure dissolution in the stomach (pH 1.2), relying on the pH gradient in the duodenum to transition it to the lipophilic zwitterion for absorption.

References

  • PubChem. (2023). Compound Summary: 4-(pyridin-3-ylamino)benzoic acid.[4][5] National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

Electronic Architecture of Pyridine-Amino Benzoic Acid Derivatives: From DFT Predictions to Optoelectronic & Corrosion Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic structure-property relationships of pyridine-amino benzoic acid derivatives , a class of donor-


-acceptor (D-

-A) systems critical to non-linear optics (NLO), corrosion inhibition, and medicinal chemistry. By coupling the electron-deficient pyridine ring with the electron-rich/anchoring aminobenzoic acid moiety via azomethine (

) or amide (

) linkages, researchers can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. This guide provides a self-validating roadmap for synthesizing, characterizing, and modeling these compounds, emphasizing the "Push-Pull" electronic mechanism.

Molecular Architecture & Electronic Theory

The core utility of these derivatives stems from the electronic interplay between the pyridine ring (acting as an electron acceptor or proton acceptor) and the benzoic acid moiety (acting as an anchor and weak donor).

The "Push-Pull" Mechanism

In conjugated derivatives (Schiff bases), the lone pair on the azomethine nitrogen and the


-system facilitate Intramolecular Charge Transfer (ICT).
  • Acceptor: The pyridine nitrogen (especially when protonated or complexed) withdraws electron density.

  • Donor: The amino group (if secondary) or the phenyl ring of the benzoic acid pushes electron density.

  • Anchor: The carboxylic acid group (

    
    ) allows for chemisorption onto metal surfaces (corrosion inhibition) or hydrogen bonding in crystal lattices (NLO materials).
    
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies consistently show:

  • HOMO: Localized primarily on the aminobenzoic acid phenyl ring and the linker nitrogen.

  • LUMO: Delocalized over the pyridine ring and the azomethine/amide bridge.

  • Band Gap (

    
    ):  Typically ranges from 3.0 eV to 4.5 eV. A lower gap correlates with higher chemical reactivity (softness) and superior corrosion inhibition efficiency.
    

Experimental Protocol: Synthesis & Structural Validation

Objective: Synthesize (E)-4-((pyridin-4-ylmethylene)amino)benzoic acid via acid-catalyzed condensation. This protocol includes self-validating checkpoints to ensure electronic purity.

Reagents
  • 4-Pyridinecarboxaldehyde (10 mmol)

  • 4-Aminobenzoic acid (10 mmol)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.37 g of 4-aminobenzoic acid in 20 mL of hot absolute ethanol. In a separate flask, dissolve 1.07 g of 4-pyridinecarboxaldehyde in 10 mL ethanol.

  • Condensation: Add the aldehyde solution dropwise to the amine solution under continuous stirring.

  • Catalysis: Add 3 drops of glacial acetic acid. The pH shift catalyzes the nucleophilic attack of the amine on the carbonyl carbon.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool the mixture to room temperature, then to

    
    . The Schiff base will precipitate as a colored solid (typically yellow/orange due to conjugation).
    
  • Purification: Filter the precipitate. Recrystallize from hot ethanol/DMF mixture to remove unreacted amine (which quenches fluorescence).

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 4-Aminobenzoic Acid + Pyridine Aldehyde Mixing Solubilization (Ethanol, 60°C) Reactants->Mixing Catalysis Catalysis (+ Glacial Acetic Acid) Mixing->Catalysis Reflux Reflux (4-6 Hours, 78°C) Catalysis->Reflux Check Checkpoint: TLC Analysis Reflux->Check Check->Reflux Incomplete Isolation Precipitation & Filtration Check->Isolation Aldehyde Spot Gone Product Final Product: Crystalline Schiff Base Isolation->Product Recrystallization

Figure 1: Reaction workflow for the synthesis of pyridine-amino benzoic acid Schiff bases, including critical TLC validation step.

Computational Modeling (DFT) Framework

To predict electronic properties accurately, specific DFT parameters must be used. This section details the configuration for Gaussian or ORCA software.

Computational Setup
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional balances exchange and correlation energy effectively for organic conjugated systems [1].

  • Basis Set: 6-311G++(d,p). The diffuse functions (++) are critical for describing the lone pairs on Nitrogen and Oxygen, while polarization functions (d,p) account for the aromatic ring distortion.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Electronic transitions are highly solvent-dependent (solvatochromism).

Key Electronic Descriptors

Calculate these values to assess reactivity and NLO potential:

ParameterSymbolFormulaSignificance
Energy Gap


Lower

= Higher conductivity & reactivity.
Chemical Hardness


Resistance to charge transfer. Hard molecules are stable; soft are reactive.
Electronegativity


Power to attract electrons.
Global Softness


Direct correlation with corrosion inhibition efficiency.

Note:


 and 

(Koopmans' theorem).

Spectroscopic Profiling

UV-Vis Absorption

These derivatives typically exhibit two main bands:

  • High Energy (250–300 nm):

    
     transitions of the aromatic rings.
    
  • Low Energy (350–450 nm):

    
     transitions involving the azomethine/amide lone pairs and ICT bands.
    
  • Protocol: Prepare

    
     M solutions in solvents of varying polarity (DMSO, Ethanol, Chloroform). A red shift (bathochromic) in polar solvents confirms the ICT character [2].
    
Fluorescence

Pyridine-amino derivatives often show weak fluorescence due to


 intersystem crossing. However, protonation of the pyridine nitrogen (adding acid) can lock the conformation, enhancing quantum yield—a property useful for pH sensing.

Applications Case Studies

Corrosion Inhibition

Pyridine-amino benzoic acid derivatives are excellent mixed-type inhibitors for steel in acidic media.

  • Mechanism: The pyridine Nitrogen and the azomethine Nitrogen possess lone pairs that coordinate with empty d-orbitals of Iron (Fe). The benzoic acid

    
     group can form salts or adsorb via Oxygen.
    
  • Correlation: Higher

    
     values indicate better electron donation to the metal surface. High dipole moments favor physical adsorption [3].
    
Non-Linear Optics (NLO)

The D-


-A structure generates high molecular hyperpolarizability (

).
  • Design Rule: Para-substitution maximizes the conjugation length.

  • Performance: These derivatives often exhibit

    
     values 5–10 times higher than urea (the standard reference), making them candidates for optical switching devices [4].
    
Electronic Property & Application Map

PropertiesMap Structure Pyridine-Amino-Benzoic Structure HOMO High HOMO Energy (Electron Donor) Structure->HOMO LUMO Low LUMO Energy (Electron Acceptor) Structure->LUMO Gap Low Band Gap (Soft Molecule) HOMO->Gap Corrosion Corrosion Inhibition (Adsorption on Fe) HOMO->Corrosion Donation to Metal d-orbital LUMO->Gap LUMO->Corrosion Back-donation from Metal NLO NLO Response (Hyperpolarizability) Gap->NLO Charge Transfer (ICT) Bio Biological Activity (DNA Intercalation) Gap->Bio Reactivity

Figure 2: Logic map connecting intrinsic electronic properties (HOMO/LUMO) to macroscopic applications.

References

  • Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Source: Indian Academy of Sciences.

  • Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. Source: African Journal of Pure and Applied Chemistry.[1]

  • The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. Source: International Journal of Corrosion and Scale Inhibition.

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Source: National Institutes of Health (PMC).

Sources

Methodological & Application

Preparation of metal-organic frameworks (MOFs) using 4-[(Pyridin-3-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Metal-Organic Frameworks (MOFs) using 4-[(Pyridin-3-yl)amino]benzoic acid [1][2]

Executive Summary

This guide details the synthesis and application of 4-[(Pyridin-3-yl)amino]benzoic acid (hereafter referred to as H-PAB ) as a heterofunctional ligand for Metal-Organic Framework (MOF) construction.[1][2] Unlike rigid dicarboxylates, H-PAB features a secondary amine (-NH-) bridge between the pyridine and benzoate rings.[1][2] This structural motif introduces conformational flexibility and hydrogen-bonding capability , enabling the formation of dynamic, "breathing" frameworks or supramolecular isomers not accessible with rigid analogs like 4-(pyridin-4-yl)benzoic acid.[1][2]

Key Applications:

  • Dynamic Porous Materials: For gas separation/storage where pore flexibility is required.[1][2]

  • Chemical Sensing: The -NH- group acts as a hydrogen bond donor for anion recognition.[1][2]

  • Catalysis: Lewis basic pyridyl sites for metal coordination.[1][2]

Ligand Synthesis Protocol (Pre-requisite)

As H-PAB is a specialized ligand often requiring custom synthesis, we provide a robust protocol based on Buchwald-Hartwig amination.[1][2] This ensures high purity (>98%), which is critical for defect-free MOF crystal growth.[1][2]

Reaction Scheme
  • Coupling: Ethyl 4-aminobenzoate + 3-Bromopyridine

    
     Ethyl 4-[(pyridin-3-yl)amino]benzoate[1][2]
    
  • Hydrolysis: Ethyl ester

    
    H-PAB [1][2]
    
Step-by-Step Methodology

Reagents:

  • Ethyl 4-aminobenzoate (1.0 eq)[1][2]

  • 3-Bromopyridine (1.1 eq)[1][2]

  • Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)[1][2]

  • Cs₂CO₃ (1.4 eq)[1][2]

  • Solvent: Anhydrous Toluene (0.2 M concentration)[1][2]

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cycle with Ar/N₂ three times.

  • Mixing: Add Ethyl 4-aminobenzoate, 3-Bromopyridine, Cs₂CO₃, Pd(OAc)₂, and BINAP.

  • Solvation: Add anhydrous toluene via syringe.

  • Heating: Reflux at 100°C for 16–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1][2]

  • Workup: Cool to RT, filter through Celite to remove inorganic salts. Concentrate filtrate in vacuo.[1][2]

  • Purification: Flash column chromatography (SiO₂, Gradient: 10%

    
     40% EtOAc in Hexane).
    
  • Hydrolysis: Dissolve the ester intermediate in THF/MeOH (1:1). Add 2M NaOH (5 eq). Reflux for 4 hours.

  • Isolation: Evaporate organics. Acidify aqueous layer to pH 4–5 with 1M HCl.[1][2] Collect the precipitate (H-PAB) by filtration.[1][2]

  • Drying: Vacuum dry at 60°C overnight.

MOF Fabrication Protocols

H-PAB is a heterofunctional ligand (Pyridine N + Carboxylate O).[1][2] It typically forms 2D or 3D networks with transition metals (Zn, Co, Cd, Cu).[1][2] The synthesis strategy must balance the coordination rates of the soft pyridine nitrogen and the hard carboxylate oxygen.[1][2]

Method A: Solvothermal Synthesis (High-Throughput Screening)

Best for: Generating bulk microcrystalline powder for porosity/activity testing.[1][2]

Experimental Setup:

  • Vessel: 20 mL Scintillation Vials (Teflon-lined caps) or 23 mL Teflon-lined Autoclaves.

  • Oven: Programmable convection oven.

Protocol:

  • Stock Solutions:

    • Ligand Solution (A): 0.1 M H-PAB in DMF.[1][2]

    • Metal Solution (B): 0.1 M Metal Nitrate (

      
      ) in DMF/H₂O (1:1).
      
  • Mixing: Combine A and B in a 1:1 molar ratio (e.g., 1 mL A + 1 mL B).

  • Modulation (Optional but Recommended): Add 50 µL of Acetic Acid or Pyridine to slow nucleation and improve crystallinity.

  • Heating Profile:

    • Ramp: 1°C/min to Target Temp (see Table 1).

    • Dwell: 48–72 hours.[1][2]

    • Cool: 0.1°C/min to RT (Slow cooling is crucial for crystal quality).[1][2]

  • Washing: Decant mother liquor. Wash crystals with fresh DMF (3x) then Ethanol (3x) to remove unreacted ligand.[1][2]

  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum heating at 80°C.

Table 1: Recommended Screening Conditions

Metal SaltSolvent System (v/v)Temp (°C)Expected TopologyNotes
Zn(NO₃)₂[1][2]·6H₂O DMF:EtOH (2:[1][2]1)852D Sheets / 3D PillaredZn often forms paddlewheel nodes.[1][2]
Co(NO₃)₂[1][2]·6H₂O DMF:H₂O (3:1)1003D NetworkCo(II) allows for magnetic property studies.[1][2]
Cd(NO₃)₂[1][2]·4H₂O DMF:H₂O (1:[1][2]1)90Interpenetrated 3DCd(II) is softer; favors Pyridine N binding.[1][2]
Cu(NO₃)₂[1][2]·2.5H₂O DMF:EtOH:H₂O (2:1:[1][2]1)80Paddlewheel BasedHigh likelihood of forming HKUST-type analogues.[1][2]
Method B: Layering Diffusion (Single Crystal Growth)

Best for: Obtaining X-ray quality single crystals for structure determination.[1][2]

Protocol:

  • Bottom Layer: Dissolve H-PAB (0.1 mmol) in 2 mL DMF. Place in a narrow test tube (approx. 10mm diameter).

  • Buffer Layer: Carefully layer 1 mL of pure DMF:EtOH (1:1) mixture on top of the bottom layer to prevent immediate mixing.[1][2]

  • Top Layer: Dissolve Metal Salt (0.1 mmol) in 2 mL EtOH/H₂O. Carefully layer this on top of the buffer.[1][2]

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation).[1][2] Leave undisturbed at Room Temperature for 1–3 weeks.

  • Observation: Crystals will form at the interface or on the glass walls.[1][2]

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and optimizing MOFs with H-PAB.

MOF_Workflow Start Start: H-PAB Ligand PurityCheck Purity Check (NMR > 98%?) Start->PurityCheck Purify Recrystallize / Column PurityCheck->Purify No Selection Select Synthesis Method PurityCheck->Selection Yes Purify->PurityCheck Solvo Method A: Solvothermal (Bulk Powder) Selection->Solvo High Throughput Layer Method B: Diffusion (Single Crystals) Selection->Layer Structural Analysis Analysis Product Analysis (PXRD) Solvo->Analysis Layer->Analysis Decision Crystalline? Analysis->Decision Optimize Add Modulator (Acetic Acid/Pyridine) Decision->Optimize Amorphous/Polycrystalline Success Activation & Application (Gas Sorption / Catalysis) Decision->Success Sharp Peaks Optimize->Selection

Figure 1: Decision workflow for the synthesis and optimization of H-PAB based Metal-Organic Frameworks.

Expert Insights & Troubleshooting

1. The "Flexibility" Factor: Unlike the rigid 4-(pyridin-4-yl)benzoic acid, the amino group in H-PAB introduces a bond angle of approximately 120°–130° at the nitrogen bridge.[1][2]

  • Impact: This often leads to helical chains or zig-zag topologies rather than linear pillars.[1][2]

  • Observation: If your PXRD shows broad peaks at low angles, it may indicate "breathing" behavior where the framework contracts upon solvent loss.[1][2] Do not discard; perform variable-temperature PXRD.

2. Solubility Management: H-PAB has lower solubility in pure alcohols compared to its ester precursors due to strong intermolecular H-bonding (Carboxyl


 Pyridine).[1][2]
  • Tip: Always dissolve the ligand in DMF or DMSO first.[1][2] If using water in the synthesis, ensure the DMF:Water ratio is at least 1:1 to prevent ligand precipitation before coordination.[1][2]

3. pH Sensitivity: The pyridine nitrogen is basic (


).[1][2]
  • Caution: If the reaction mixture is too acidic (pH < 4), the pyridine nitrogen will protonate and fail to coordinate to the metal.[1][2]

  • Correction: If no precipitate forms, check the pH. Add dilute NaOH or Triethylamine to adjust pH to ~6–7.[1][2]

References

  • Ligand Synthesis Foundation

    • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1][2]

  • MOF Synthesis Methodology

    • Pyridyl-Benzoate MOF Reviews: Mehlana, G. (2016).[1][2][3] "Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications." RSC Advances. Link

    • Solvothermal Techniques: Stock, N., & Biswas, S. (2012).[1][2] "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link[1][2]

  • Characterization Standards

    • PXRD Analysis: Howie, R. A., et al. (2012).[1][2] "Interpretation of X-ray Powder Diffraction Patterns." Crystallography Reviews. Link[1][2]

Sources

Application Notes and Protocols for Cocrystallization of 4-[(Pyridin-3-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cocrystallization

In modern pharmaceutical development, enhancing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is a critical objective. Cocrystallization has emerged as a powerful technique to modify properties such as solubility, dissolution rate, stability, and bioavailability without altering the chemical structure of the API.[1][2][3] A cocrystal is a multi-component crystalline material where an API and a coformer, a pharmaceutically acceptable molecule, are present in a stoichiometric ratio within the same crystal lattice.[2] These components are held together by non-covalent interactions, most commonly hydrogen bonds.[2][4]

This guide provides a detailed exploration of cocrystallization techniques specifically tailored for 4-[(Pyridin-3-yl)amino]benzoic acid. This compound possesses key functional groups—a carboxylic acid and a pyridine ring—that are amenable to forming robust supramolecular synthons, making it an excellent candidate for cocrystal engineering. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to explore the potential of cocrystallization to optimize this API.

Coformer Selection Strategy for 4-[(Pyridin-3-yl)amino]benzoic acid

The success of cocrystallization hinges on the rational selection of coformers. The molecular structure of 4-[(Pyridin-3-yl)amino]benzoic acid offers distinct hydrogen bond donor and acceptor sites, which can be targeted to form predictable supramolecular synthons.

  • Carboxylic Acid Group: This group can act as a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). It readily forms strong and directional hydrogen bonds with complementary functional groups.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.

  • Amine Linker: The secondary amine can act as a hydrogen bond donor.

Based on these features, a range of coformers can be selected. A good starting point is to choose coformers from the FDA's Generally Regarded as Safe (GRAS) list to ensure pharmaceutical acceptability.

Table 1: Potential Coformers for 4-[(Pyridin-3-yl)amino]benzoic acid

Coformer ClassExample CoformersRationale for Selection
Dicarboxylic AcidsSuccinic acid, Adipic acid, Maleic acidCan form acid-pyridine or acid-acid hydrogen bonds.
Hydroxy-aromatic AcidsSalicylic acid, 4-Hydroxybenzoic acidOffers additional hydrogen bonding sites (hydroxyl group).
AmidesNicotinamide, Isonicotinamide, UreaAmide groups are excellent hydrogen bond donors and acceptors.
Other HeterocyclesTheophylline, CaffeineContain multiple hydrogen bond acceptor and donor sites.

The following diagram illustrates the potential hydrogen bonding interactions (supramolecular synthons) between 4-[(Pyridin-3-yl)amino]benzoic acid and a dicarboxylic acid coformer.

G cluster_API 4-[(Pyridin-3-yl)amino]benzoic acid (API) cluster_Coformer Dicarboxylic Acid Coformer API API COOH_API Carboxylic Acid (Donor/Acceptor) API->COOH_API has a PY_API Pyridine (Acceptor) API->PY_API has a COOH1_Coformer Carboxylic Acid 1 (Donor/Acceptor) COOH_API->COOH1_Coformer Acid-Acid Homosynthon COOH2_Coformer Carboxylic Acid 2 (Donor/Acceptor) PY_API->COOH2_Coformer Acid-Pyridine Heterosynthon Coformer Coformer Coformer->COOH1_Coformer has Coformer->COOH2_Coformer has G cluster_lag Liquid-Assisted Grinding (LAG) cluster_solution Solution Evaporation start Start: Select API and Coformer weigh Weigh Stoichiometric Amounts start->weigh mix_lag Mix Powders in Mortar weigh->mix_lag dissolve Dissolve in Common Solvent weigh->dissolve add_solvent_lag Add Minimal Solvent mix_lag->add_solvent_lag grind Grind for 15-30 min add_solvent_lag->grind dry_lag Dry the Product grind->dry_lag analyze Characterize Solid (PXRD, DSC, TGA, FTIR) dry_lag->analyze evaporate Slow Evaporation dissolve->evaporate harvest Harvest Crystals evaporate->harvest harvest->analyze end_cocrystal Result: New Cocrystal Phase analyze->end_cocrystal New PXRD Pattern end_no_cocrystal Result: Physical Mixture or No Reaction analyze->end_no_cocrystal Superposition of Starting Patterns

Caption: Cocrystal Screening Workflow.

Characterization of Cocrystals

Confirmation of cocrystal formation requires a suite of analytical techniques. The primary methods are outlined below.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive tool for identifying new crystalline phases. [5][6]A successful cocrystallization event is confirmed when the PXRD pattern of the product is distinct from the patterns of the individual starting materials and their physical mixture.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Expected Outcome: The appearance of new diffraction peaks at different 2θ angles indicates the formation of a new crystal lattice, i.e., a cocrystal.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal events. [5][7]

  • Sample Preparation: 2-5 mg of the sample is sealed in an aluminum pan.

  • Expected Outcome: A new cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the API and coformer. [8]The presence of multiple peaks may indicate a mixture or a eutectic.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates and assessing thermal stability. [5][7]

  • Sample Preparation: 5-10 mg of the sample is placed in a TGA pan.

  • Expected Outcome: For a non-solvated cocrystal, no significant mass loss should be observed before the decomposition temperature. A mass loss at lower temperatures may indicate the presence of bound solvent, suggesting a solvated cocrystal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen bonds) formed between the API and coformer in the cocrystal.

  • Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Outcome: Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding are expected. For example, the O-H stretch of the carboxylic acid and the C=O stretch may shift to lower wavenumbers upon formation of a hydrogen bond.

Table 3: Summary of Characterization Techniques and Expected Results

TechniquePurposeExpected Result for Successful Cocrystallization
PXRD Identify new crystalline phasesA unique diffraction pattern, different from the starting materials. [6]
DSC Determine melting point and thermal behaviorA single, sharp melting endotherm at a temperature distinct from the API and coformer. [8]
TGA Assess thermal stability and solvationNo significant mass loss before decomposition (for non-solvates). [7]
FTIR Probe intermolecular interactionsShifts in the vibrational frequencies of key functional groups (e.g., O-H, C=O, N-H).

Conclusion

The cocrystallization of 4-[(Pyridin-3-yl)amino]benzoic acid presents a valuable opportunity to enhance its physicochemical properties. By employing a rational coformer selection strategy and systematic screening using techniques like Liquid-Assisted Grinding and Solution Evaporation, new solid forms of this API can be discovered. Thorough characterization using PXRD, DSC, TGA, and FTIR is essential to confirm the formation of a cocrystal and to understand its properties. The protocols and guidelines presented in this document provide a robust framework for initiating and advancing research into the cocrystals of 4-[(Pyridin-3-yl)amino]benzoic acid.

References

  • A. V. Trask, W. D. S. Motherwell, and W. Jones, "Pharmaceutical Cocrystallization: Engineering a Remedy for Caffeine," Crystal Growth & Design, vol. 5, no. 3, pp. 1013–1021, 2005. [Link]

  • N. Blagden, M. de Matas, P. T. Gavan, and P. York, "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates," Advanced Drug Delivery Reviews, vol. 59, no. 7, pp. 617–630, 2007. [Link]

  • N. Schultheiss and A. Newman, "Pharmaceutical Cocrystals and Their Physicochemical Properties," Crystal Growth & Design, vol. 9, no. 6, pp. 2950–2967, 2009. [Link]

  • S. L. Morissette et al., "High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids," Advanced Drug Delivery Reviews, vol. 56, no. 3, pp. 275–300, 2004. [Link]

  • D. J. Good and N. Rodríguez-Hornedo, "Solubility advantage of pharmaceutical cocrystals," Crystal Growth & Design, vol. 9, no. 5, pp. 2252–2264, 2009. [Link]

  • S. M. Reutzel-Edens, "Pharmaceutical cocrystals: a new opportunity in solid-form development for the intellectual property estate of a drug substance," Therapeutic Delivery, vol. 3, no. 6, pp. 693–696, 2012. [Link]

  • A. D. Bond, "What is a co-crystal?," CrystEngComm, vol. 9, no. 9, p. 833, 2007. [Link]

  • S. Aitipamula et al., "Polymorphs, Salts, and Cocrystals: What’s in a Name?," Crystal Growth & Design, vol. 12, no. 5, pp. 2147–2152, 2012. [Link]

  • M. J. Zaworotko, "Crystal engineering of cocrystals and their applications," in Crystal Engineering: From Molecules and Crystals to Materials, Springer, 2010, pp. 113–130. [Link]

  • S. R. Byrn, G. Zografi, and X. Chen, Solid-State Properties of Pharmaceutical Materials. John Wiley & Sons, 2017. [Link]

  • P. Vishweshwar, J. A. McMahon, M. J. Zaworotko, "Crystal Engineering of Pharmaceutical Co-crystals," in Pharmaceutical Salts and Co-crystals, Royal Society of Chemistry, 2006, pp. 218-240. [Link]

  • G. R. Desiraju, "Supramolecular synthons in crystal engineering—a new organic synthesis," Angewandte Chemie International Edition in English, vol. 34, no. 21, pp. 2311–2327, 1995. [Link]

  • M. E. Brown, Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media, 2012. [Link]

  • S. Karki et al., "Screening for pharmaceutical cocrystals," Journal of Pharmaceutical Sciences, vol. 98, no. 8, pp. 2783–2798, 2009. [Link]

  • U.S. Food and Drug Administration, "Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry," 2018. [Link]

  • T. Friščić and W. Jones, "Recent advances in understanding the mechanism of cocrystal formation via grinding," Crystal Growth & Design, vol. 9, no. 3, pp. 1621–1637, 2009. [Link]

  • A. V. Trask, J. van de Streek, W. D. S. Motherwell, and W. Jones, "Achieving polymorph control by solid-state grinding," Crystal Growth & Design, vol. 5, no. 2, pp. 797–801, 2005. [Link]

  • D. E. Braun, J. A. McMahon, J. M. B. Evans, and S. M. Reutzel-Edens, "Application of powder X-ray diffraction in the discovery of new solid forms," in Polymorphism in Pharmaceutical Solids, Second Edition, CRC Press, 2009, pp. 231–274. [Link]

  • S. P. G. Vella-Zarb and T. Friščić, "In situ X-ray diffraction monitoring of mechanochemical cocrystal synthesis," CrystEngComm, vol. 14, no. 18, p. 5816, 2012. [Link]

  • D. Braga, L. Maini, and F. Grepioni, "Mechanochemical preparation of cocrystals," in Crystal Engineering: A Textbook, Wiley-VCH Verlag GmbH & Co. KGaA, 2012, pp. 287–304. [Link]

Sources

The Strategic Role of 4-[(Pyridin-3-yl)amino]benzoic Acid Intermediates in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, moving from cytotoxic agents to precision medicines. Central to this revolution is the identification and optimization of privileged chemical scaffolds that can be readily modified to achieve high potency and selectivity against specific kinase targets. Among these, the 4-[(pyridin-3-yl)amino]benzoic acid framework and its derivatives have emerged as a cornerstone in the synthesis of several clinically successful anti-cancer drugs. This guide provides an in-depth exploration of the pharmaceutical applications of these pivotal intermediates, offering detailed protocols, mechanistic insights, and a discussion of their structure-activity relationships (SAR) for researchers, medicinal chemists, and drug development professionals.

The Significance of the 4-[(Pyridin-3-yl)amino]benzoic Acid Scaffold

The 4-[(pyridin-3-yl)amino]benzoic acid moiety is a key structural motif found in a class of potent tyrosine kinase inhibitors (TKIs). Its utility lies in its ability to serve as a versatile template for the synthesis of complex molecules that can effectively compete with ATP for the binding site of various kinases. The most prominent examples of drugs derived from this intermediate are Nilotinib and Imatinib, both of which are frontline treatments for chronic myeloid leukemia (CML) and other cancers characterized by the aberrant activity of the BCR-ABL kinase.

The methylated analog, 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid , is a particularly crucial intermediate in the synthesis of these drugs. The strategic placement of the methyl group and the aminopyrimidine linkage provides a foundation for building molecules with optimal binding affinities and pharmacokinetic properties.

Synthesis of a Key Intermediate: 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol for its laboratory-scale preparation.

Protocol 1: Synthesis of 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid

This protocol involves a two-step process starting from 3-amino-4-methylbenzoic acid.

Step 1: Guanidinylation of 3-Amino-4-methylbenzoic Acid

  • Objective: To introduce a guanidinyl group at the 3-position of the benzoic acid ring.

  • Materials:

    • 3-Amino-4-methylbenzoic acid

    • Cyanamide (50% aqueous solution)

    • Concentrated Hydrochloric Acid (HCl)

    • Methanol

    • n-Butanol

    • Acetone

  • Procedure:

    • In a reaction flask, suspend 3-amino-4-methylbenzoic acid (1.0 eq) in methanol.

    • Add a 50% aqueous solution of cyanamide (1.0-1.2 eq).

    • Heat the mixture to 70-80°C.

    • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.

    • Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH and add more HCl if necessary to maintain a pH of around 3.

    • After the reaction is complete, distill the solvent under reduced pressure.

    • Add n-butanol and continue distillation until a solid precipitate of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride forms.

    • Cool the mixture and filter the solid.

    • Wash the solid with acetone and dry under vacuum.

Step 2: Pyrimidine Ring Formation

  • Objective: To construct the pyrimidine ring through a cyclization reaction.

  • Materials:

    • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride (from Step 1)

    • 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one

    • Sodium Hydroxide (NaOH)

    • n-Butanol

  • Procedure:

    • Suspend 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one (1.1 eq) in n-butanol.

    • Add sodium hydroxide (2.2 eq) and heat the mixture to reflux for 12-15 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Add water and adjust the pH to 7.0 using hydrochloric acid to precipitate the product.

    • Filter the pale yellow solid, wash with water, and dry to obtain 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid[1].

G cluster_synthesis Synthesis of Key Intermediate A 3-Amino-4-methylbenzoic acid B 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride A->B Guanidinylation (Cyanamide, HCl) C 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid B->C Pyrimidine Ring Formation (3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one, NaOH)

Fig. 1: Synthetic workflow for the key intermediate.

Application in the Synthesis of Nilotinib

Nilotinib is a potent second-generation BCR-ABL tyrosine kinase inhibitor. The 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid intermediate is the direct precursor for the final amide coupling step in Nilotinib synthesis.

Protocol 2: Synthesis of Nilotinib
  • Objective: To synthesize Nilotinib via amide bond formation.

  • Materials:

    • 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid

    • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDC)

    • N-methylpyrrolidone (NMP) or another suitable solvent

  • Procedure:

    • Suspend 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid (1.0 eq) in NMP.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature and stir for 1-2 hours to form the acid chloride.

    • In a separate flask, dissolve 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.0 eq) in NMP.

    • Slowly add the solution of the aniline to the acid chloride solution.

    • Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

    • Cool the reaction mixture and pour it into water to precipitate the Nilotinib free base.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Application in the Synthesis of Imatinib

While some synthetic routes to Imatinib proceed through different intermediates, the 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid scaffold is also a viable precursor, highlighting the versatility of this intermediate. The synthesis of Imatinib from this intermediate follows a similar amide coupling strategy as for Nilotinib, with the key difference being the aniline coupling partner.

Mechanism of Action: Targeting the BCR-ABL Kinase

The therapeutic efficacy of drugs derived from the 4-[(pyridin-3-yl)amino]benzoic acid intermediate, such as Nilotinib and Imatinib, stems from their ability to inhibit the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the hallmark of CML and is responsible for the uncontrolled proliferation of white blood cells.

These inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ABL kinase domain. This binding event stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by BCR-ABL.

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Kinase Substrate Downstream Substrates BCR_ABL->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Proliferation Cell Proliferation Phosphorylation->Proliferation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Nilotinib Nilotinib / Imatinib Nilotinib->BCR_ABL Inhibits ATP Binding

Fig. 2: Simplified BCR-ABL signaling pathway and inhibition by TKIs.

Structure-Activity Relationship (SAR) Insights

The optimization of kinase inhibitors based on the aminopyrimidine scaffold has been a subject of extensive research. The SAR studies reveal the critical role of different structural components in determining potency and selectivity.

  • The Aminopyrimidine Core: This bicyclic system is crucial for hinge-binding interactions within the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrimidine ring form key hydrogen bonds with the backbone of the hinge region.

  • The Pyridine Moiety: The pyridine ring often occupies a hydrophobic pocket. Modifications to this ring can influence selectivity and potency.

  • The Benzoic Acid Linker: The benzoic acid portion serves as a linker to which various substituents can be attached to explore interactions with the solvent-exposed region of the kinase. The amide linkage formed from the carboxylic acid is a common and effective way to introduce diversity.

  • Substituents on the Benzoic Acid Ring: The methyl group in 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid is known to enhance binding affinity.

  • The Terminal Phenyl Ring (in Nilotinib/Imatinib): The substituents on the terminal phenyl ring are critical for achieving high potency and selectivity. For example, the trifluoromethyl and imidazole groups in Nilotinib contribute significantly to its binding affinity and overall pharmacological profile.

Quantitative Data on Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Nilotinib and Imatinib against the BCR-ABL kinase and other relevant kinases.

CompoundTarget KinaseIC50 (nM)Reference Cell Line
Nilotinib BCR-ABL<30Ba/F3 p210
c-Kit92Various
PDGFRα60Various
PDGFRβ58Various
Imatinib BCR-ABL250-750Ba/F3 p210
c-Kit100Various
PDGFRα100Various
PDGFRβ100Various

Data compiled from various sources and represent approximate values.

Conclusion and Future Perspectives

The 4-[(pyridin-3-yl)amino]benzoic acid scaffold and its derivatives have proven to be exceptionally valuable intermediates in the synthesis of life-saving kinase inhibitors. The detailed protocols and mechanistic understanding presented here provide a solid foundation for researchers in the field. While the primary application to date has been in the development of BCR-ABL inhibitors, the versatility of this scaffold suggests that it holds promise for the design of inhibitors against other kinase targets implicated in a range of diseases. Future research will likely focus on exploring novel substitutions on this core structure to develop next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.

References

  • Saglio, G., et al. (2010). Nilotinib versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia. The New England Journal of Medicine, 362(24), 2251–2259. Available at: [Link]

  • Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345–356. Available at: [Link]

  • Manley, P. W., et al. (2010). The kinase inhibitor nilotinib (AMN107) enhances BIBF 1120-induced apoptosis in K562 cells. Journal of Cancer Research and Clinical Oncology, 136(8), 1227–1236. Available at: [Link]

  • O'Hare, T., et al. (2005). AMN107: a novel aminopyrimidine inhibitor of Bcr-Abl. Cancer Research, 65(11), 4500–4505. Available at: [Link]

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP 4045494 B1. Available at: [Link]

  • Norman, P. (2009). Discovery of nilotinib. Expert Opinion on Drug Discovery, 4(2), 223-228. Available at: [Link]

  • PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Sim, T., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(8), 2441-2451. Available at: [Link]

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP 4045494 B1. Available at: [Link]

  • ResearchGate. (2005). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for cellular proliferation and cellular Bcr-Abl tyrosine phosphorylation assay Ba/F3 cellular assays. Retrieved February 23, 2026, from [Link]

  • Saglio, G., et al. (2010). Nilotinib versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia. The New England Journal of Medicine, 362(24), 2251–2259. Available at: [Link]

  • Pharmaffiliates. (n.d.). Imatinib and its Impurities. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(Pyridin-3-yl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PYR-BENZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary: The "Golden Route" Strategy

Direct coupling of 3-aminopyridine with 4-halobenzoic acid (or vice versa) often results in poor yields due to two primary failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to Palladium (Pd), arresting the catalytic cycle.

  • Protic Interference: The free carboxylic acid protonates reactive intermediates and reduces the solubility of the coupling partner in non-polar solvents typically used for Buchwald-Hartwig aminations.

The Solution: You must decouple the C-N bond formation from the solubility/acidity issues. The industry-standard approach is the Ester Protection Route .

Part 1: Optimized Experimental Protocol

Reaction Pathway Overview

The most robust method involves the Buchwald-Hartwig coupling of 3-bromopyridine and tert-butyl 4-aminobenzoate , followed by acidic deprotection.

ReactionPathway cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection A 3-Bromopyridine C Intermediate Ester (Protected) A->C Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C B tert-butyl 4-aminobenzoate B->C D Target Product (Zwitterion) C->D TFA / DCM RT, 2h

Caption: Two-stage synthesis avoiding free-acid catalyst poisoning. The tert-butyl group is chosen for its ease of removal under mild acidic conditions.

Step-by-Step Methodology
Step 1: The C-N Coupling (Buchwald-Hartwig)
  • Reagents:

    • 3-Bromopyridine (1.0 equiv)[1]

    • tert-butyl 4-aminobenzoate (1.1 equiv)

    • Catalyst:

      
       (2 mol%)[1]
      
    • Ligand: Xantphos (4 mol%) — Crucial for heterocycle coupling.

    • Base:

      
       (2.0 equiv) — Avoids ester hydrolysis common with alkoxides.
      
    • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the aryl halide, amine, base, Pd source, and ligand.

    • Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this catalyst.

    • Add anhydrous dioxane via syringe.

    • Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of 3-bromopyridine.

    • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate ester in DCM (0.1 M).

    • Add TFA (20 equiv) dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Concentrate in vacuo to remove excess TFA.

Part 2: Troubleshooting Center (FAQs)

Ticket Type: Low Conversion / Yield

Q: My reaction turns black immediately and yields are <20%. What is happening? A: This is "Pd Black" formation. Your catalyst is precipitating out of the solution before it can enter the catalytic cycle.

  • Root Cause 1: Oxygen Ingress. The active Pd(0) species is highly air-sensitive.

    • Fix: Degas solvents by sparging with Argon for 20 mins before addition.

  • Root Cause 2: Ligand Mismatch. Monodentate phosphines (like

    
    ) are often too weak to prevent the pyridine nitrogen from displacing them and poisoning the Pd center.
    
    • Fix: Switch to a bidentate ligand with a wide bite angle like Xantphos or a bulky Buchwald ligand like BrettPhos . These bind tightly to Pd and create a steric pocket that facilitates the coupling while blocking the pyridine nitrogen.

Q: I am using the free acid (4-aminobenzoic acid) and getting no product. A: The free carboxylic acid is protonating your base or the reactive amido-palladium intermediate.

  • Technical Insight: Even if you use excess base, the solubility of the dicarboxylate salt in organic solvents (Dioxane/Toluene) is negligible. The reaction fails due to phase transfer limitations.

  • Fix: Switch to the ester protection strategy detailed above.

Ticket Type: Impurities & Side Reactions

Q: I see a side product with M+14 mass. What is it? A: This is likely the methylated product if you are using Methanol as a solvent or workup agent in the presence of methyl esters, but more commonly, it is transesterification if you used a methyl ester and sodium ethoxide/methoxide base.

  • Fix: Use Cesium Carbonate (

    
    ) .[2] It is a mild, inorganic base that will not attack the ester functionality like alkoxide bases (NaOtBu) do.
    

Part 3: Purification Logic (The Isoelectric Trap)

The final product, 4-[(Pyridin-3-yl)amino]benzoic acid, is amphoteric. It contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).

The Challenge:

  • pH < 3: Molecule is protonated (

    
    ) 
    
    
    
    Soluble in water.
  • pH > 7: Molecule is deprotonated (

    
    ) 
    
    
    
    Soluble in water.

The Solution: Isoelectric Precipitation To isolate the product without chromatography, you must adjust the pH to the Isoelectric Point (pI) , where the net charge is zero (Zwitterionic form).

Protocol:

  • After TFA deprotection and concentration, you have the TFA salt.

  • Dissolve the residue in a minimum amount of water/methanol (1:1).

  • Slowly add saturated

    
     or 1M NaOH while monitoring with a pH meter.
    
  • Target pH: Adjust strictly to pH 4.8 – 5.2 .

  • The product will precipitate as an off-white solid. Filter and wash with cold water/ether.

Visual Troubleshooting Guide

TroubleshootingTree Start Problem Diagnosis Issue1 Reaction turns black (Pd Precipitation) Start->Issue1 Issue2 Starting Material Remains Start->Issue2 Issue3 Product Soluble in Workup Start->Issue3 Sol1 Check O2 exclusion Switch to Xantphos/BrettPhos Issue1->Sol1 Sol2 Check Halide (Br > Cl) Use Ester Protection Issue2->Sol2 Sol3 Adjust pH to 5.0 (Isoelectric Point) Issue3->Sol3

Caption: Decision tree for diagnosing common synthetic failures in diarylamine synthesis.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes BrettPhos and XPhos as superior ligands for heteroaryl coupling.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[5]

    • Context: Foundational work on the mechanism and c
  • BenchChem Protocols. (2025). "Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination."

    • Context: Provides specific experimental conditions for coupling 3-bromopyridines.
  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Amination."[1][2][4][6][7]

    • Context: General reference for base and solvent comp

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 4-[(Pyridin-3-yl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the development of kinase inhibitors and anti-inflammatory agents, the 4-[(pyridin-3-yl)amino]benzoic acid scaffold (MW 214.22 Da) serves as a critical pharmacophore. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—presents unique challenges in ionization efficiency and isomer differentiation.

This guide provides a technical comparison of fragmentation behaviors, contrasting Electrospray Ionization (ESI) with Electron Impact (EI) , and delineating the specific spectral fingerprints that distinguish the 3-pyridyl isomer from its 2-pyridyl (ortho) and 4-pyridyl (para) analogs.

Core Chemical Properties[3][8]
  • Formula: C₁₂H₁₀N₂O₂

  • Monoisotopic Mass: 214.0742 Da

  • Target Precursor Ion (ESI+): [M+H]⁺ = m/z 215.08

Theoretical Fragmentation Framework

To accurately interpret the mass spectrum, one must understand the causality behind the bond cleavages. The fragmentation of 4-[(pyridin-3-yl)amino]benzoic acid is governed by charge localization on the pyridine nitrogen (the most basic site, pKa ~5.2) and the stability of the aminobenzoic acid moiety.

Primary Fragmentation Channels (ESI-CID)

Under Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺ m/z 215) undergoes three competitive pathways:

  • Dehydration (Neutral Loss of H₂O): The carboxyl group undergoes elimination of water, typically forming an acylium ion intermediate.

    • Transition:m/z 215 → m/z 197 (Δ -18 Da).

  • Decarboxylation (Neutral Loss of CO₂): Common in benzoic acid derivatives, often subsequent to or competitive with dehydration.

    • Transition:m/z 215 → m/z 171 (Δ -44 Da).

  • C-N Linker Cleavage: High collision energies (CE > 35 eV) drive the rupture of the secondary amine linker. This yields diagnostic reporter ions for the substructures:

    • Pyridin-3-amine fragment: m/z 95 (protonated).

    • 4-Aminobenzoic acid fragment: m/z 138 (protonated) or m/z 120 (acylium form).

Comparative Analysis: ESI vs. EI & Isomer Differentiation

This section objectively compares analytical approaches to help you select the optimal method for your specific assay requirements.

Table 1: Ionization Mode Performance Comparison
FeatureESI-MS/MS (Triple Quad / Q-TOF)EI-MS (GC-MS)
Primary Ion [M+H]⁺ (m/z 215) . Soft ionization preserves the molecular ion.[M]⁺˙ (m/z 214) . Radical cation.
Sensitivity High . Ideal for trace DMPK studies (pg/mL range).Moderate . Limited by volatility and derivatization needs.
Fragmentation Tunable via Collision Energy (CE). Shows neutral losses (H₂O, CO₂)."Hard" fragmentation. Dominated by m/z 78 (Pyridine) and m/z 105 (Benzoyl).
Application LC-MS quantitation in biological matrices.Impurity profiling of raw synthesis materials.
Differentiating the 3-Pyridyl Isomer

A critical analytical challenge is distinguishing the target molecule from its structural isomer, 4-[(pyridin-2-yl)amino]benzoic acid .

  • The "Ortho Effect" (2-Pyridyl Specific): The 2-pyridyl isomer possesses a nitrogen atom ortho to the bridging amine. This proximity facilitates an intramolecular cyclization/elimination mechanism (often losing NH₃ or forming a cyclic azine) that is sterically impossible for the 3-pyridyl isomer.

  • Diagnostic Rule: If the spectrum shows a dominant, rapid loss of small neutrals associated with cyclization at low energy, it is likely the 2-pyridyl isomer. The 3-pyridyl isomer (our target) favors direct cleavage and decarboxylation.

Validated Experimental Protocol (LC-MS/MS)

Objective: Quantitation of 4-[(pyridin-3-yl)amino]benzoic acid in plasma.

Step-by-Step Methodology
  • Sample Preparation:

    • Precipitate plasma proteins using Acetonitrile (1:3 v/v) containing Internal Standard (IS: d4-4-aminobenzoic acid).

    • Centrifuge at 10,000 x g for 10 min. Inject supernatant.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • MS Source Parameters (ESI+):

    • Spray Voltage: 3500 V.

    • Capillary Temp: 320°C.

    • Sheath Gas: 40 arb units.

  • MRM Transitions (Quantitation):

    • Quantifier: 215.1 → 138.1 (Cleavage to aminobenzoic core).

    • Qualifier: 215.1 → 197.1 (Water loss).

Visualization of Pathways[10]

Diagram 1: Fragmentation Mechanism (ESI+)

This diagram illustrates the specific bond cleavages and resulting m/z values for the target molecule.

FragmentationPathway M_H Precursor [M+H]+ m/z 215 Ion_197 [M+H - H2O]+ Acylium Ion m/z 197 M_H->Ion_197 - H2O (18 Da) Ion_171 [M+H - CO2]+ m/z 171 M_H->Ion_171 - CO2 (44 Da) Ion_138 Aminobenzoic Fragment [H2N-Ph-COOH + H]+ m/z 138 M_H->Ion_138 C-N Cleavage (High CE) Ion_95 Aminopyridine Fragment [Py-NH2 + H]+ m/z 95 M_H->Ion_95 C-N Cleavage Ion_169 [M+H - H2O - CO]+ m/z 169 Ion_197->Ion_169 - CO (28 Da)

Caption: ESI+ fragmentation tree showing competitive water loss, decarboxylation, and linker cleavage pathways.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree to distinguish the 3-pyridyl target from 2-pyridyl impurities.

IsomerLogic Start Analyze Precursor m/z 215 Step1 Apply Low CE (10-15 eV) Start->Step1 Check Observe dominant [M-NH3]+ or Cyclization? Step1->Check Result_Ortho 2-Pyridyl Isomer (Ortho Effect) Check->Result_Ortho YES Result_Meta 3-Pyridyl Isomer (Target Molecule) Check->Result_Meta NO (Shows -H2O, -CO2)

Caption: Decision tree for distinguishing 3-pyridyl target from 2-pyridyl isomer based on the Ortho Effect.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation rules including ortho-effects and neutral losses).
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoic Acid and Aminobenzoic Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric N-oxides of pyridine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (Provides grounding for pyridine ring fragmentation and isomer differentiation).

  • Vessecchi, R., et al. (2011). The ortho-effect in the fragmentation of protonated aromatic amines. Journal of the Brazilian Chemical Society. (Mechanistic basis for distinguishing 2-pyridyl vs 3-pyridyl amines).

Sources

Purity validation methods for 4-[(Pyridin-3-yl)amino]benzoic acid reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity validation methods for 4-[(Pyridin-3-yl)amino]benzoic acid reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

An Orthogonal Approach to Purity Validation

Executive Summary In the synthesis of kinase inhibitors (e.g., Imatinib analogs), 4-[(Pyridin-3-yl)amino]benzoic acid (CAS: 1249291-07-3) serves as a critical intermediate. Its characterization presents a unique analytical challenge due to its zwitterionic nature—containing both a basic pyridine nitrogen (


) and an acidic carboxyl group (

).

This guide contrasts the two dominant validation methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry workhorse for impurity profiling, this guide argues that qNMR is the superior technique for establishing the absolute potency of a primary reference standard, provided it is used in an orthogonal workflow.

Part 1: The Molecular Context & Analytical Challenge

Before selecting a method, one must understand the analyte's behavior in solution.

  • Structure: A benzoic acid moiety linked via a secondary amine to a pyridine ring.

  • Solubility Profile: Poor in water (neutral pH); soluble in DMSO, Methanol, and dilute aqueous acid/base.

  • The "Invisible" Impurity Trap: Synthetic routes often yield inorganic salts (from coupling catalysts) or residual moisture. HPLC-UV is blind to these, often leading to an overestimation of purity (e.g., 99.9% chromatographic purity but only 95.0% assay potency).

Part 2: Method A — HPLC-UV/MS (The Impurity Profiler)

Role: Detection of structurally related impurities (starting materials, regioisomers) and trace organic contaminants.

Experimental Protocol

This method utilizes a "Generic Gradient" adapted from Imatinib impurity profiling, optimized for amphoteric compounds.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH suppresses carboxylic acid ionization (keeping it neutral/hydrophobic) while protonating the pyridine (ionic). This balance prevents peak tailing common with amines.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (matches the benzoic acid/pyridine conjugation max) and MS (ESI+).

Data Output & Interpretation[1][2][3][4]
  • Sensitivity: High.[2][3] Capable of detecting impurities <0.05% (LOD).

  • Specificity: Excellent for separating the target from 3-aminopyridine (early eluting) and 4-halobenzoic acid precursors.

  • Limitation: Requires relative response factors (RRF) for accurate quantitation of impurities. Cannot detect inorganic salts or residual solvents.

Part 3: Method B — qNMR (The Absolute Potency Standard)

Role: Determination of mass balance and absolute assay (potency) without an external reference standard of the analyte itself.

Experimental Protocol

Internal Standard (IS) Selection: We select Maleic Acid or Dimethyl Sulfone (traceable to NIST SRM).

  • Requirement: The IS signals must not overlap with the aromatic protons of the pyridine/benzene rings (typically

    
     6.5 – 9.0 ppm). Maleic acid (singlet at 
    
    
    
    6.2 ppm) is ideal.

Workflow:

  • Preparation: Accurately weigh

    
     10 mg of the Analyte and 
    
    
    
    5 mg of the IS into a vial.
  • Solvation: Dissolve in 0.75 mL DMSO-

    
     . Rationale: DMSO ensures complete solubility of both the zwitterionic analyte and the IS, preventing "solubility bias."
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (for S/N > 150:1).

  • Processing: Phase correction and baseline correction are critical. Integration ranges must be manually set to include 13C satellites.

Data Output & Interpretation[1][2][3][4]
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[4][5][6]
    
  • Advantage: "Self-validating." If the integrals of different proton environments on the analyte (e.g., Pyridine-H2 vs Benzoic-H2) do not match, the molecule is degrading or impure.

Part 4: Comparative Analysis

The following table contrasts the performance of HPLC-UV versus qNMR for this specific scaffold.

FeatureHPLC-UV/MSqNMR (1H)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Specificity High for organic impurities.High for structure; Low for trace impurities (<0.5%).
LOD/Sensitivity Excellent (ppm range).Moderate (0.1% - 0.5% range).
Blind Spots Water, salts, inorganic catalysts.Impurities with overlapping signals; proton-less impurities.
Reference Std? Required (External standard needed).Not Required (Internal standard used).
Throughput High (Automated sequences).Low (Manual processing required).

Part 5: The "Self-Validating" Workflow

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for certifying a reference standard.

ValidationWorkflow Start Crude Reference Material (4-[(Pyridin-3-yl)amino]benzoic acid) Step1 Step 1: HPLC-UV/MS Screening Start->Step1 Decision1 Chromatographic Purity > 99.0%? Step1->Decision1 Fail1 Reject/Recrystallize (Remove Organic Impurities) Decision1->Fail1 No Step2 Step 2: Residual Solvent/Water (TGA or Karl Fischer) Decision1->Step2 Yes Step3 Step 3: qNMR Analysis (Absolute Quantitation) Step2->Step3 Comparison Compare: (100% - Volatiles - HPLC Impurities) vs. (qNMR Value) Step3->Comparison Match Values Match (<1.0% Diff) PASS Comparison->Match Mismatch Mismatch (>1.0% Diff) Check for Inorganic Salts Comparison->Mismatch Final Issue Certificate of Analysis (Assay assigned by qNMR) Match->Final Mismatch->Fail1 Re-process

Caption: Orthogonal workflow ensuring mass balance between chromatographic purity (HPLC) and absolute content (qNMR).

Why This Works (The "Why")
  • Causality: HPLC proves the material is chemically homogenous (one peak). However, it cannot see the 3% water or 2% sodium chloride trapped in the crystal lattice.

  • Correction: qNMR sees the "dilution" effect of the water and salt (by lowering the signal intensity relative to the internal standard), giving the true "As Is" potency.

  • Verification: If the qNMR value is significantly lower than the HPLC purity (even after accounting for water), you have identified a hidden inorganic contaminant (e.g., silica or catalyst residue).

References

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. [Link]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay. Almac Voice. [Link]

  • ResearchGate. (2018). A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate. [Link]

Sources

A Comparative Analysis of Pyridine-Substituted Benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and functional comparison of three key pyridine-substituted benzoic acid isomers: 2-picolinic acid, 3-picolinic acid (nicotinic acid), and 4-picolinic acid (isonicotinic acid). As fundamental building blocks in medicinal chemistry and materials science, a nuanced understanding of their distinct properties is crucial for rational design and application.

Introduction: The Significance of Isomeric Position

Picolinic acid and its isomers, nicotinic and isonicotinic acids, are derivatives of pyridine with a carboxylic acid substituent at the 2-, 3-, or 4-position, respectively.[1][2] This seemingly minor positional change of the carboxyl group dramatically influences their electronic properties, steric hindrance, and chelating abilities. These differences, in turn, dictate their roles in biological systems and their suitability for various applications, from enzyme inhibitors to metal complexes in diagnostics.[2][3][4] Picolinic acid derivatives, for instance, are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous FDA-approved nitrogen-heterocyclic drugs.[4]

Structural and Electronic Properties: A Tale of Three Isomers

The location of the carboxylic acid group relative to the nitrogen atom in the pyridine ring is the primary determinant of the distinct physicochemical properties of these isomers.

  • 2-Picolinic Acid: The ortho positioning of the carboxyl group to the nitrogen atom allows for intramolecular hydrogen bonding and efficient bidentate chelation of metal ions, forming a stable five-membered ring.[5][6] This strong chelating ability is a hallmark of picolinic acid and its derivatives.[4][5]

  • 3-Picolinic Acid (Nicotinic Acid): With the carboxyl group in the meta position, direct intramolecular hydrogen bonding with the ring nitrogen is not possible. This results in different intermolecular interactions and crystal packing compared to its isomers.

  • 4-Picolinic Acid (Isonicotinic Acid): The para positioning of the carboxyl group allows for the formation of zwitterions in solution and influences its acid-base properties.[7]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} } Caption: Isomeric relationship and key structural features of pyridine-substituted benzoic acids.

Comparative Physicochemical Properties

The structural variations directly translate into measurable differences in key physicochemical parameters, which are critical for applications in drug formulation and materials science.

Property2-Picolinic Acid3-Picolinic Acid (Nicotinic Acid)4-Picolinic Acid (Isonicotinic Acid)
Molar Mass 123.111 g·mol−1[1]123.11 g/mol 123.11 g/mol
Melting Point 136-138 °C[1]236.6 °C317 °C
Water Solubility Slightly soluble (0.41%)[1]24 g/L (20 °C)56 g/L (20 °C)
pKa 5.32 (25°C, water)[8]pKa1 = 2.07, pKa2 = 4.73pKa1 = 1.8, pKa2 = 4.9

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques provide invaluable insights into the molecular structure and electronic environment of each isomer.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy reveal distinct chemical shifts for the protons and carbons in each isomer due to the varying electronic effects of the carboxyl group's position. For instance, the ¹H NMR spectrum of 2-picolinic acid in DMSO-d6 shows characteristic shifts at approximately 8.76, 8.10, 8.03, and 7.67 ppm.[9] In contrast, the signals for the other isomers will be located at different chemical shifts, allowing for their unambiguous identification.

IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the functional groups. The position of the C=O stretching vibration of the carboxylic acid and the ring vibrations of the pyridine moiety are particularly sensitive to the isomeric substitution pattern. These characteristic absorption bands can be used to differentiate between the isomers and to study their interactions with other molecules.[10]

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecules. The position and intensity of the absorption bands are influenced by the extent of conjugation and the electronic environment, which differ among the three isomers.[11][12]

Applications in Research and Development

The unique properties of each isomer have led to their widespread use in various fields.

  • 2-Picolinic Acid: Its strong chelating ability makes it a valuable ligand in coordination chemistry and a key component in the synthesis of metal complexes with applications in catalysis and as nutritional supplements (e.g., chromium picolinate).[4][5] It is also a crucial intermediate in the synthesis of various pharmaceuticals.[13][14]

  • 3-Picolinic Acid (Nicotinic Acid): Widely known as vitamin B3, it plays a vital role in metabolism. In pharmacology, it is used to treat high cholesterol.

  • 4-Picolinic Acid (Isonicotinic Acid): It is a precursor to isonicotinylhydrazide (isoniazid), a primary drug used in the treatment of tuberculosis.

The derivatives of all three isomers are extensively explored for the development of new therapeutic agents, including enzyme inhibitors and antiviral agents.[2][15]

Experimental Protocols

General Synthesis of Picolinic Acid Isomers

Picolinic acid isomers can be synthesized by the oxidation of the corresponding picoline (methylpyridine) isomers. A common laboratory method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent.[16]

Step-by-Step Protocol for the Synthesis of 2-Picolinic Acid:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-picoline in water.[16]

  • Slowly add potassium permanganate to the solution while stirring.[16]

  • Heat the mixture on a steam bath until the purple color of the permanganate disappears.[16]

  • Allow the reaction mixture to cool and filter off the precipitated manganese dioxide.[16]

  • Wash the precipitate with hot water.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid to precipitate the picolinic acid hydrochloride.[16]

  • The free picolinic acid can be obtained by neutralizing the hydrochloride salt.

dot graphdot { graph [rankdir=LR, splines=true]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Experimental workflow for the synthesis of 2-picolinic acid via oxidation.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that can be accurately determined by potentiometric titration.[17][18][19]

Step-by-Step Protocol:

  • Prepare a standard solution of the picolinic acid isomer of known concentration.

  • Calibrate a pH meter using standard buffer solutions.

  • Place the isomer solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to obtain a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point.

G

Conclusion

The positional isomerism of pyridine-substituted benzoic acids gives rise to a fascinating array of distinct structural and functional properties. A thorough understanding of these differences is paramount for researchers and drug development professionals. By leveraging the comparative data and experimental protocols presented in this guide, scientists can make more informed decisions in the design and application of these versatile chemical entities.

References

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PMC. [Link]

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. (2025). ResearchGate. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. (2009). PMC. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). Mattia Lopresti. [Link]

  • picolinic acid. (n.d.). chemister.ru. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • Picolinic acid 98-98-6 wiki. (n.d.). molbase.com. [Link]

  • Raman spectra of picolinic acid at the indicated pH values. p indicates... (n.d.). ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing. [Link]

  • Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. (2025). ResearchGate. [Link]

  • Cas 98-98-6,Picolinic acid. (n.d.). lookchem. [Link]

  • picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of picolinic acid. (n.d.). PrepChem.com. [Link]

  • Isonicotinic Acid pKa Study. (n.d.). Scribd. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]

  • Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery - University College London. [Link]

  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (n.d.). ResearchGate. [Link]

  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014). Crystal Growth & Design - ACS Publications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025). ResearchGate. [Link]

  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid:. (2021). Acta Scientific. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. (n.d.). ResearchGate. [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. [Link]

  • REVIEW IN (NMR and UV-VIS) SPECTRA. (2015). International Journal of Medical Research and Pharmaceutical Sciences. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.